Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester
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Overview
Description
Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with 2-amino-5-methylbenzoic acid. The final step involves esterification with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogens can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-chloro-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
Uniqueness
Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
937673-10-4 |
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Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
methyl 2-[2-(4-chloro-3-methylphenoxy)ethylamino]-5-methylbenzoate |
InChI |
InChI=1S/C18H20ClNO3/c1-12-4-7-17(15(10-12)18(21)22-3)20-8-9-23-14-5-6-16(19)13(2)11-14/h4-7,10-11,20H,8-9H2,1-3H3 |
InChI Key |
BKMPENHUDDMROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C)C(=O)OC |
Origin of Product |
United States |
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